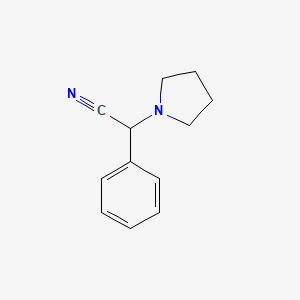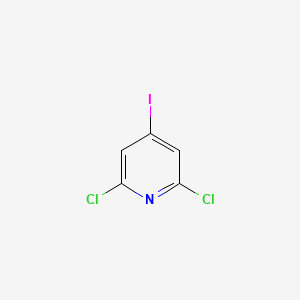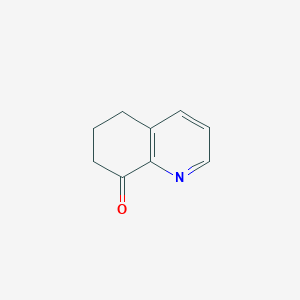
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Übersicht
Beschreibung
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is a chemical compound with the molecular formula C19H23NSi It is known for its unique structure, which includes a trimethylsilyl group attached to an ethynyl linkage, connected to a phenyl ring, and further linked to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-N,N-dimethylaniline and trimethylsilylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, typically Pd(PPh3)2Cl2, in an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 4-iodo-N,N-dimethylaniline is reacted with trimethylsilylacetylene under the aforementioned conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogenation catalysts (e.g., Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2), nucleophiles (e.g., Grignard reagents)
Major Products Formed
Oxidation: Quinones, oxidized aniline derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted aniline derivatives
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: The compound can be used in the study of biological systems, including as a probe for investigating enzyme interactions and cellular processes.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound’s trimethylsilyl group and ethynyl linkage play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline
- N,N-Dimethyl-4-((4-ethynylphenyl)ethynyl)aniline
- N,N-Dimethyl-4-((4-(trimethylsilyl)phenyl)ethynyl)aniline
Uniqueness
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl group and the ethynyl linkage, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NSi/c1-22(2)21-14-12-19(13-15-21)7-6-18-8-10-20(11-9-18)16-17-23(3,4)5/h8-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWTHLKBYTNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474296 | |
| Record name | N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910467-59-3 | |
| Record name | N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)









